molecular formula C24H24N4O3 B2914603 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n'-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide CAS No. 1212793-53-7

2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n'-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide

Cat. No.: B2914603
CAS No.: 1212793-53-7
M. Wt: 416.481
InChI Key: ULIHICOZFIUPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n'-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide is a sophisticated chemical probe featuring a prop-2-enehydrazide scaffold central to its function as a potential protein kinase inhibitor. The molecular architecture, which integrates substituted pyrrole and furan moieties, is engineered for high-affinity binding to the ATP-binding site of specific kinase targets, potentially leading to allosteric inhibition. This compound is of significant research value in kinase signaling pathway analysis and for investigating dysregulated cellular proliferation in disease models. Its mechanism is hypothesized to involve the disruption of critical phosphorylation events, making it a valuable tool for cancer research and the study of other kinase-driven pathologies. Researchers can utilize this agent to elucidate novel therapeutic targets and explore the efficacy of targeted small-molecule interventions in preclinical studies.

Properties

IUPAC Name

N'-[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-14-8-6-7-9-22(14)28-15(2)10-19(17(28)4)12-20(13-25)23(29)26-27-24(30)21-11-16(3)31-18(21)5/h6-12H,1-5H3,(H,26,29)(H,27,30)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIHICOZFIUPMQ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)C=C(C#N)C(=O)NNC(=O)C3=C(OC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NNC(=O)C3=C(OC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylfuran-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]acrylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide involves its interaction with specific molecular targets. The cyano group and pyrrole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Differences

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Functional Groups Molecular Formula Key Substituents
Target Compound Pyrrole + hydrazide Cyano, hydrazide, dimethylfuran carbonyl Not explicitly provided 2-Methylphenyl, 2,5-dimethylpyrrole
(2E)-2-Cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid Pyrrole + acrylic acid Cyano, carboxylic acid C₁₇H₁₆N₂O₂ 3-Methylphenyl, 2,5-dimethylpyrrole
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate Bis-pyrrole + ester Cyano, ester, aminophenyl C₂₁H₂₂N₄O₂ 3-Aminophenyl, phenylpyrrole

Key Observations :

  • The target compound’s hydrazide group distinguishes it from the carboxylic acid in and the ester in , offering distinct reactivity (e.g., nucleophilic acyl substitution).
  • The 2-methylphenyl substituent (vs. 3-methylphenyl in ) may alter steric effects and crystal packing.
  • The dimethylfuran carbonyl group introduces furan-based aromaticity, absent in analogues and .

Spectroscopic and Analytical Data

Table 2: Spectroscopic and Elemental Analysis Comparison
Compound MS (m/z) Elemental Analysis (C/H/N) Notable Peaks (¹H/¹³C NMR)
Target Compound Not provided Estimated higher N% due to hydrazide Expected peaks: pyrrole C-H (~6.8–7.5 ppm)
Compound in Not provided C: 69.59%, H: 6.12%, N: 15.46% (theoretical) ¹³C NMR: 164.12 ppm (C=O), 148.70 ppm (CN)
Compound in 362 (M⁺) C: 69.52%, H: 6.10%, N: 15.86% (found) ¹³C NMR: 128.81 ppm (aromatic CH), 164.12 ppm (ester C=O)

Key Observations :

  • The hydrazide group in the target compound likely increases nitrogen content compared to and .
  • The cyano group (~148 ppm in ¹³C NMR) and carbonyl resonances (~164 ppm) are consistent across analogues .

Reactivity and Stability

  • Hydrazide Reactivity : The target compound’s hydrazide can undergo condensation with ketones or aldehydes, unlike the ester in or the acid in . This property is valuable in synthesizing heterocycles (e.g., triazoles).
  • Thermal Stability : Methyl and aryl substituents in the target compound may enhance thermal stability compared to , which lacks bulky groups on the phenyl ring.
  • Solubility : The polar hydrazide group may improve aqueous solubility relative to the ester in , though the dimethylfuran moiety could reduce it.

Biological Activity

The compound 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-n'-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16N2O2
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 736949-02-3

The compound features a cyano group, a pyrrole ring, and a hydrazide moiety, which are known to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its herbicidal and antimicrobial properties.

Herbicidal Activity

Research has indicated that derivatives of cyanoacrylate compounds exhibit significant herbicidal activity. For instance, compounds similar to the one under discussion have shown effectiveness against various weed species by inhibiting photosystem II (PSII) electron transport. This inhibition leads to decreased photosynthesis and ultimately plant death .

Table 1: Herbicidal Efficacy of Related Compounds

Compound NameTarget SpeciesEfficacy (%)
2-Cyano-3-(2-chlorothiazol-5-yl)Rumex acetosa40
Ethoxyethyl 2-cyano-3-isopropylAlopecurus aequalis>50
2-Cyanoacrylate DerivativePolypogon fugax45

Antimicrobial Activity

In addition to herbicidal properties, the compound has also been evaluated for antimicrobial activity. The presence of the pyrrole ring is particularly significant as it has been associated with various antimicrobial effects against bacteria and fungi.

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in target organisms.
  • Disruption of Cellular Functions : The hydrazide group may affect cellular integrity by interfering with protein synthesis or function.

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Herbicidal Screening : A study conducted on various cyanoacrylate derivatives demonstrated that specific substitutions on the pyrrole ring significantly enhanced herbicidal efficacy against target weeds .
  • Antimicrobial Testing : Another research effort focused on testing similar compounds against bacterial strains such as E. coli and Staphylococcus aureus, revealing promising results with minimum inhibitory concentrations (MICs) lower than those observed for traditional antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.